1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
Overview
Description
1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a derivative of the macrocyclic compound cyclen, which is known for its ability to form stable complexes with various metal ions. This particular derivative is characterized by the presence of tert-butoxycarbonylmethyl groups at the 1 and 7 positions of the cyclen ring, which can influence its chemical behavior and complexation properties.
Synthesis Analysis
The synthesis of cyclen derivatives, including 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, typically involves the alkylation of cyclen with functionalized alkyl halides. A facile and efficient synthesis of cyclen itself has been reported, utilizing bis-imidazoline and 1,2-dibromoethane, with an overall yield of about 65% . Another study describes a convenient synthetic route to a similar compound, 1,4-bis(tert-butoxycarbonylmethyl)tetraazacyclododecane, with high yield and excellent regioselectivity . Furthermore, a rapid three-step synthesis of the DO2A-t-Bu ester, a related compound, significantly reduced the overall reaction time compared to previous methods .
Molecular Structure Analysis
The molecular structure of cyclen derivatives is crucial for their ability to act as ligands in complexation reactions. X-ray crystallographic analysis has been used to characterize the structure of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, providing insights into the spatial arrangement of the substituents on the macrocyclic ring . This structural information is essential for understanding the coordination chemistry of these compounds.
Chemical Reactions Analysis
Cyclen derivatives are known to react with a range of functionalized alkyl halides under various conditions, leading to the formation of mono-N-alkylated products . The reactivity of these compounds is also evident in their use as intermediates for the preparation of medically important metal chelators such as DO3A and DOTA . Additionally, the regioselective synthesis of 1,7-diprotected cyclen derivatives has been reported, which are valuable starting materials for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclen derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis and characterization of tris-(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, for example, involved the investigation of factors affecting the reaction and the suggestion of optimum synthesis conditions . The basicity constants of cyclen derivatives disubstituted with imidazole and pyrazole have been determined, providing information on their protonation behavior in solution .
Scientific Research Applications
Natural Sources and Bioactivities
This review comprehensively covers the natural sources and bioactivities of 2,4-Di-tert-butylphenol and its analogs, focusing on the biosources and potential applications due to its bioactive properties. It explores how these compounds are major components of volatile or essential oils and exhibit toxicity against a broad range of testing organisms, which could be relevant in various industrial and pharmaceutical applications (Zhao et al., 2020).
Thermophysical Property Measurements
This review concentrates on the thermophysical properties of mixtures involving ethers (such as MTBE, TAME, and others) with non-polar solvents. It highlights the importance of these measurements for industrial applications, including the use of such ethers as gasoline additives. Understanding these properties is crucial for designing processes and products in chemical engineering and material science (Marsh et al., 1999).
Catalytic Non-Enzymatic Kinetic Resolution
This review discusses the significance of catalytic non-enzymatic kinetic resolution in the synthesis of chiral compounds, an area of great importance in asymmetric organic synthesis. Such processes are critical for the pharmaceutical industry and material sciences, where the chirality of molecules can significantly impact the properties and efficacy of the final products (Pellissier, 2011).
properties
IUPAC Name |
tert-butyl 2-[7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)15-23-11-7-21-9-13-24(14-10-22-8-12-23)16-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERWIIJOLSXGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCNCC1)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327857 | |
Record name | NSC696842 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | |
CAS RN |
162148-48-3 | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162148483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC696842 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWR5TPH9DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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